2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2FN3 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-3-1-2-4(9)12(3)11-6(8)10-5/h1-2H |
InChI Key |
RJWQEFUGSXDWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Fluoropyrrole-2-carboxylate
Fluorination at the C-7 position is typically achieved early in the synthesis to ensure regioselectivity. One approach involves the electrophilic fluorination of a preformed pyrrole ring using reagents such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). For example, treatment of ethyl pyrrole-2-carboxylate with NFSI in acetonitrile at 60°C introduces fluorine at the C-7 position with moderate yield.
N-Amination and Cyclization
Following fluorination, N-amination is critical for triazine ring formation. The use of O-(mesitylenesulfonyl)hydroxylamine or NHCl in the presence of NaH generates the N-aminated pyrrole intermediate. Subsequent cyclization with formamide at 165°C facilitates triazine annulation, yielding the 7-fluoropyrrolo[2,1-f]triazine core.
Table 1: Key Steps in Core Synthesis
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Fluorination | NFSI, CHCN, 60°C | Ethyl 7-fluoropyrrole-2-carboxylate | 65 |
| N-Amination | NHCl, NaH, THF | N-Aminated pyrrole | 78 |
| Cyclization | Formamide, 165°C | 7-Fluoropyrrolotriazine | 82 |
Halogenation Strategies for Dichlorination
Introducing chlorine atoms at the C-2 and C-4 positions requires precise halogenation methods. Phosphorus oxychloride (POCl) is the reagent of choice for dichlorination due to its ability to selectively target electron-deficient positions on the triazine ring.
Chlorination with POCl3_33
Treatment of the 7-fluoropyrrolotriazine core with excess POCl under reflux conditions (110°C, 12 hours) achieves sequential chlorination. The C-2 position is typically chlorinated first, followed by C-4, driven by the electron-withdrawing effect of the fluorine substituent.
Mechanistic Insight :
The reaction proceeds via a nucleophilic aromatic substitution (SAr) mechanism, where POCl acts as both a chlorinating agent and a Lewis acid catalyst. The fluorine atom at C-7 deactivates the ring, directing chlorine to the C-2 and C-4 positions.
Regioselectivity Optimization
Regioselectivity in dichlorination is enhanced by using dimethylformamide (DMF) as a catalyst. A study demonstrated that adding 0.1 equivalents of DMF to POCl increases the yield of 2,4-dichloro-7-fluoropyrrolotriazine from 70% to 88% by stabilizing the transition state.
Multistep Synthesis via Pyrrolooxadiazine Rearrangement
An alternative route involves the rearrangement of pyrrolo[1,2-d]oxadiazines to pyrrolotriazines. This method is advantageous for introducing complex substitution patterns.
Oxadiazine Formation
Condensation of 7-fluoropyrrole-2-carboxamide with trichloroacetyl chloride forms a trichloroacetamide intermediate. Reaction with hydroxylamine hydrochloride in ethanol yields the oxadiazine precursor.
Thermal Rearrangement
Heating the oxadiazine derivative at 150°C in toluene induces a-sigmatropic rearrangement, producing the pyrrolotriazine scaffold. Subsequent chlorination with POCl furnishes the target compound.
Table 2: Rearrangement and Chlorination Conditions
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxadiazine formation | NHOH·HCl, EtOH | Pyrrolooxadiazine | 75 |
| Rearrangement | Toluene, 150°C | 7-Fluoropyrrolotriazine | 68 |
| Dichlorination | POCl, DMF, 110°C | 2,4-Dichloro-7-fluoropyrrolotriazine | 85 |
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable late-stage functionalization but are less common for halogenation. However, Suzuki-Miyaura coupling can introduce aryl groups prior to chlorination.
Chemical Reactions Analysis
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar compounds in the pyrrolo[2,1-F][1,2,4]triazine family can undergo these reactions under appropriate conditions.
Coupling Reactions: The compound can also engage in coupling reactions to form more complex molecules, which is useful in drug development.
Scientific Research Applications
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Antiviral Research: The compound is used in the synthesis of antiviral drugs, including those targeting RNA viruses like SARS-CoV-2.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . The exact molecular pathways can vary depending on the specific kinase targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Key Findings:
Substituent Effects on Activity: Halogens (Cl, F): Enhance electrophilicity and binding to hydrophobic pockets in kinases or viral enzymes. For example, 2,4-dichloro substitution is common in kinase inhibitors like BMS-754807 . Aryl Groups (e.g., 4-methoxyphenyl): Improve antiviral activity by facilitating π-π stacking with viral neuraminidase . Amino Groups (e.g., remdesivir): Critical for mimicking nucleosides, enabling incorporation into viral RNA .
Mechanistic Diversity :
- Antiviral Activity : Compounds like 14f and remdesivir act via neuraminidase and RNA polymerase inhibition, respectively .
- Kinase Inhibition : BMS-754807 and ALK Inhibitor 15 target IGF-1R and ALK kinases via ATP-binding site competition .
Synthetic Accessibility :
- Halogenated derivatives (e.g., 2,4-dichloro-7-fluoropyrrolo[...]) are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, similar to intermediates in remdesivir production .
- Scalable routes for pyrrolo[2,1-f][1,2,4]triazines prioritize cost-effective halogenation steps, as seen in remdesivir intermediates .
Clinical Relevance :
Biological Activity
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 206.00 g/mol. The compound features a pyrrolo-triazine core structure which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that triazine derivatives can inhibit the growth of bacteria and fungi.
- Anticancer Properties : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolo[2,1-F][1,2,4]triazines exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating promising antimicrobial potential.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Another Derivative | 16 | Escherichia coli |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
These findings suggest that the compound may interact with cellular pathways involved in cancer proliferation and survival.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves multistep routes, including cyclization, halogenation, and functional group modifications. For example:
- Transition metal-mediated synthesis : Copper(II)-catalyzed coupling-cyclization reactions enable efficient formation of the fused heterocyclic core with high atom economy .
- Halogenation : Selective chlorination/fluorination at positions 2, 4, and 7 requires precise control of temperature (e.g., 0–5°C for fluorination) and solvent polarity to avoid side reactions .
- Optimization : Use polar aprotic solvents (e.g., DMF) and inert atmospheres to stabilize intermediates. Yields improve with slow addition of halogenating agents (e.g., POCl₃ for chlorination) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituents (e.g., fluorine’s deshielding effect at C-7) and confirms regioselectivity .
- X-ray crystallography : Resolves the fused bicyclic framework and halogen positioning, critical for understanding electronic effects .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for Cl/F atoms .
Advanced Research Questions
Q. How do structural modifications at C-2, C-4, and C-7 positions influence kinase inhibition and antiviral activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- C-2/C-4 substitutions : Bulky groups (e.g., aryl rings) enhance selectivity for VEGFR-2 and EGFR by occupying hydrophobic kinase pockets. For example, 4-chloro-7-fluoro derivatives show improved IC₅₀ values (≤10 nM) in cellular assays .
- C-7 fluorination : Fluorine’s electronegativity modulates electronic density, improving metabolic stability and binding to viral RNA-dependent RNA polymerase (RdRp) .
- Contradictions : Some analogs with reversed substituents (e.g., 7-Cl/4-F) exhibit unexpected activity drops, suggesting steric clashes in target binding pockets .
Q. What computational strategies predict binding interactions of this compound with therapeutic targets?
- Methodological Answer :
- Molecular docking : Docking into kinase domains (e.g., EGFR PDB:1M17) identifies key hydrogen bonds with hinge regions (e.g., N-1 of triazine with Met793) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- QSAR models : Use Hammett constants (σ) for halogen substituents to correlate electronic effects with IC₅₀ values .
Q. How can contradictory biological assay data (e.g., inconsistent IC₅₀ values) be resolved?
- Methodological Answer :
- Assay standardization : Use isogenic cell lines (e.g., A549 for EGFR) and ATP concentration controls to minimize variability .
- Orthogonal validation : Cross-verify kinase inhibition (e.g., ELISA-based phosphorylation assays) with cellular proliferation (MTT assay) .
- Meta-analysis : Compare datasets across literature to identify outliers; e.g., discrepancies in HER2 inhibition may arise from differential post-translational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
